1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide
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Overview
Description
1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide is a complex organic compound with a unique structure that includes a purine base, a thiadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide typically involves multiple steps, including the formation of the purine base, the thiadiazole ring, and the piperidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1,3-dimethyl-7-[2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide
- **1,3-dimethyl-7-[2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide
Uniqueness
1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H25N8O3S2+ |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide |
InChI |
InChI=1S/C18H24N8O3S2/c1-10-21-22-17(31-10)30-9-8-26-12-14(23(2)18(29)24(3)15(12)28)20-16(26)25-6-4-11(5-7-25)13(19)27/h11-12H,4-9H2,1-3H3,(H-,19,27)/p+1 |
InChI Key |
XCMDINVXLWLHMQ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3C(=NC2=[N+]4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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